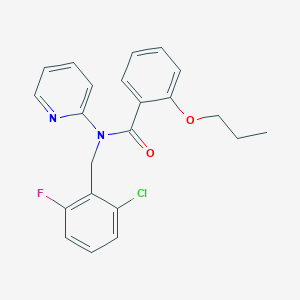
N-(2-chloro-6-fluorobenzyl)-2-propoxy-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with increased hydrogen content.
Aplicaciones Científicas De Investigación
N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:
- N-(2-Chlorophenyl)-N’-(2-fluorophenyl)urea
- 2-Chloro-6-fluorobenzamide
- N-(2-Chloro-6-fluorophenyl)-N’-methylurea
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various studies.
Propiedades
Fórmula molecular |
C22H20ClFN2O2 |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-2-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-2-14-28-20-11-4-3-8-16(20)22(27)26(21-12-5-6-13-25-21)15-17-18(23)9-7-10-19(17)24/h3-13H,2,14-15H2,1H3 |
Clave InChI |
HLNRACZBRKTOQO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308463.png)
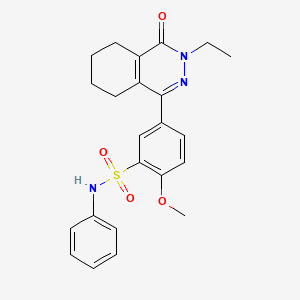
![7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308467.png)
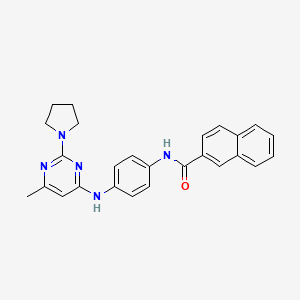
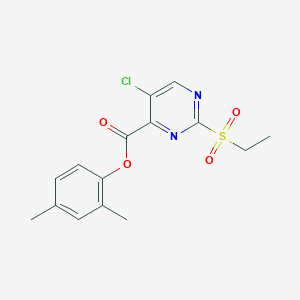
![4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11308478.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11308485.png)
![4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11308494.png)
![6-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308501.png)
![7-(4-Carboxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11308512.png)
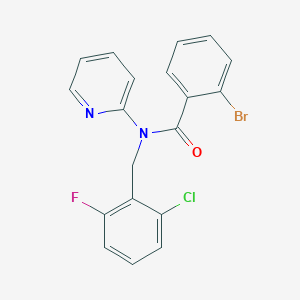
![N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11308518.png)
![2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11308527.png)
![N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308530.png)
